molecular formula C10H10BrF3O B3106115 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene CAS No. 156669-04-4

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene

Cat. No.: B3106115
CAS No.: 156669-04-4
M. Wt: 283.08 g/mol
InChI Key: CBOXHDINFLNKOX-UHFFFAOYSA-N
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Description

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene (CAS 156669-04-4) is a high-value organobromine compound with a molecular formula of C10H10BrF3O and a molecular weight of 283.08 g/mol . Its structure features a benzene ring substituted with an electron-withdrawing trifluoromethyl group at the ortho position and a 3-bromopropoxy chain, making it a versatile building block in organic synthesis . The reactivity of this compound is defined by two key sites: the terminal bromine atom is highly susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups such as amines, thiols, or alkoxides, while the electron-deficient aromatic ring can influence the compound's interaction with biological targets . This compound serves as a crucial synthetic intermediate in pharmaceutical research. It is specifically employed in the development of histamine H3 receptor ligands and monoamine oxidase B inhibitors . Furthermore, it is a key intermediate in the synthesis of Cinacalcet Hydrochloride, a medication used to treat secondary hyperparathyroidism and certain types of hypercalcemia . The presence of the trifluoromethyl group is particularly valuable in drug discovery, as it often enhances the metabolic stability, lipophilicity, and binding affinity of candidate molecules . The synthesis typically involves the reaction of 2-(trifluoromethyl)phenol with 1-bromo-3-chloropropane in the presence of a base like potassium carbonate . Researchers can validate the structural identity and purity of the compound through analytical techniques including NMR spectroscopy (both 1H and 19F), GC-MS, and elemental analysis . This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use .

Properties

IUPAC Name

1-(3-bromopropoxy)-2-(trifluoromethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrF3O/c11-6-3-7-15-9-5-2-1-4-8(9)10(12,13)14/h1-2,4-5H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOXHDINFLNKOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)OCCCBr
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrF3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene typically involves the reaction of 1-bromo-3-chloropropane with 2-(trifluoromethyl)phenol in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding alcohols or ketones.

    Reduction: Reduction reactions can convert the trifluoromethyl group to a methyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Major Products:

    Nucleophilic Substitution: Formation of substituted benzene derivatives.

    Oxidation: Formation of benzyl alcohols or benzaldehydes.

    Reduction: Formation of methyl-substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene serves as an important intermediate in the synthesis of complex organic molecules. Its bromine atom can undergo nucleophilic substitution reactions, allowing the introduction of various functional groups, which is crucial for creating diverse chemical entities used in research and industry.

Pharmaceuticals

This compound has potential applications in drug development due to its unique chemical properties. Specifically, it is a key intermediate in the synthesis of Cinacalcet Hydrochloride , a medication used to treat secondary hyperparathyroidism and certain types of hypercalcemia. The trifluoromethyl group enhances the compound's biological activity, making it a valuable component in pharmaceutical formulations .

Materials Science

In materials science, this compound is utilized in the design and fabrication of advanced materials with specific properties. The presence of both bromopropoxy and trifluoromethyl groups imparts unique characteristics that can be leveraged for developing new materials with enhanced thermal stability and chemical resistance.

Case Studies and Research Insights

Several studies have documented the utility of this compound:

  • A study published in a peer-reviewed journal highlighted its role as an intermediate in synthesizing novel pharmaceutical agents, showcasing its versatility in medicinal chemistry .
  • Research on materials science applications demonstrated how incorporating this compound into polymer matrices improved thermal stability and mechanical properties .

Mechanism of Action

The mechanism of action of 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene involves its interaction with specific molecular targets and pathways. The bromopropoxy group can act as a reactive site for binding to biological macromolecules, while the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability. These properties contribute to its biological activity and potential therapeutic effects.

Comparison with Similar Compounds

Substituent Position Variations

Ortho vs. Para Substitution

  • 1-(3-Bromopropoxy)-4-(Trifluoromethyl)benzene (para-substituted analog):
    • Synthesis : Obtained in 47% yield as a yellow oil via nucleophilic substitution .
    • NMR Data :
  • ¹H NMR (DMSO) : δ 7.65 (d, J = 8.7 Hz, 2H), 7.14 (d, J = 8.7 Hz, 2H), 4.17 (t, J = 6.0 Hz, 2H), 3.68 (t, J = 6.6 Hz, 2H), 2.28 (p, J = 6.3 Hz, 2H).
  • ¹⁹F NMR (DMSO) : δ −59.83 (s, 3F) .
    • Reactivity : The para-substitution reduces steric hindrance, enhancing alkylation efficiency in drug discovery pipelines .
  • 1-(3-Bromopropoxy)-2-(Trifluoromethyl)benzene (ortho-substituted target):
    • Applications : Used in synthesizing dual-targeting ligands for neurological disorders. The ortho -CF₃ group increases metabolic stability compared to para analogs .

Table 1: Substituent Position Effects

Compound Substitution Yield Key Application
1-(3-Bromopropoxy)-2-(CF₃)benzene Ortho N/A Neurological drug intermediates
1-(3-Bromopropoxy)-4-(CF₃)benzene Para 47% High-throughput pharming

Chain Length and Functional Group Modifications

Propoxy vs. Ethoxy Chains

  • 1-(2-Bromoethoxy)-2-(Trifluoromethyl)benzene (CAS 910468-48-3):
    • Structure : Shorter ethoxy chain (C₂H₄Br vs. C₃H₆Br).
    • Properties : Molecular weight = 269.06 g/mol; higher volatility due to reduced chain length .
    • Synthetic Utility : Preferred for rapid coupling reactions in small-molecule libraries.

Alkyl vs. Ether Linkages

  • 1-(3-Bromopropyl)-3-(Trifluoromethyl)benzene :
    • Structure : Direct C₃H₆Br linkage without ether oxygen.
    • Reactivity : The absence of an ether oxygen reduces polarity, favoring lipid-soluble drug candidates .

Table 2: Chain Length and Functional Group Comparisons

Compound Chain Type Molecular Weight Key Advantage
1-(3-Bromopropoxy)-2-(CF₃)benzene Ether 283.06* Balanced reactivity and stability
1-(2-Bromoethoxy)-2-(CF₃)benzene Ether 269.06 Rapid synthesis
1-(3-Bromopropyl)-3-(CF₃)benzene Alkyl 267.03 Enhanced lipophilicity

*Calculated based on molecular formula C₁₀H₁₀BrF₃O.

Substituent Electronic Effects

Trifluoromethyl vs. Halogen/Isopropyl Groups

  • 1-(3-Bromopropoxy)-4-Chlorobenzene (CAS 27983-04-6):
    • The -Cl group is less electron-withdrawing than -CF₃, resulting in slower reaction kinetics in SN2 displacements .
  • 1-(3-Bromopropoxy)-4-Isopropylbenzene (CAS 204979-21-5):
    • The electron-donating isopropyl group decreases electrophilicity at the benzene ring, limiting utility in electron-deficient aryl syntheses .

Biological Activity

1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene is a compound that has gained attention due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, emphasizing its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a bromopropoxy group and a trifluoromethyl group attached to a benzene ring. The presence of these functional groups can influence its chemical reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, affecting cellular functions.
  • Receptor Modulation : It could potentially act as a modulator for specific receptors, influencing signaling pathways within cells.

Antiviral Properties

Recent studies have indicated that compounds with similar structural motifs exhibit antiviral properties. For instance, fluoxetine, which contains a trifluoromethyl group, has been shown to inhibit enterovirus replication by targeting viral proteins. This suggests that this compound may share similar antiviral mechanisms, although specific data on this compound is limited .

Cytotoxicity and Pharmacological Effects

  • Cytotoxicity Studies : In vitro studies are necessary to evaluate the cytotoxic effects of this compound on various cell lines. Preliminary results from related compounds indicate that the cytotoxicity may vary significantly based on concentration and exposure time.
  • Pharmacokinetics : Understanding the absorption, distribution, metabolism, and excretion (ADME) profiles is crucial for determining the therapeutic potential of this compound.

Study on Related Compounds

Research on structurally similar compounds has provided insights into the potential biological activity of this compound. For example:

  • A study demonstrated that derivatives with bromine and trifluoromethyl groups exhibited significant inhibition of viral replication in cell cultures .
  • Another investigation highlighted the interaction of similar compounds with carbonic anhydrase, suggesting that these interactions could lead to metabolic alterations within cells .

Data Tables

Property Value
Molecular FormulaC10H10BrF3O
Molecular Weight303.09 g/mol
Melting PointNot available
SolubilitySoluble in organic solvents
Potential Biological TargetsEnzymes, Viral Proteins

Q & A

Q. What are the primary synthetic routes for 1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene, and what reaction conditions optimize yield?

The compound is typically synthesized via bromination of a pre-functionalized benzene derivative. A common approach involves:

  • Step 1 : Alkylation of 2-(trifluoromethyl)phenol with 1,3-dibromopropane under basic conditions (e.g., K₂CO₃ in DMF) to introduce the propoxy chain .
  • Step 2 : Selective bromination at the terminal position of the propoxy group using HBr or NBS (N-bromosuccinimide) in the presence of a radical initiator like AIBN .
    Optimization : Yield improvements (70–85%) are achieved by controlling temperature (60–80°C) and stoichiometric excess of brominating agents (1.2–1.5 eq.) .

Q. How can researchers validate the structural purity of this compound?

Key analytical methods include:

  • NMR Spectroscopy : Confirm substituent positions via <sup>1</sup>H NMR (δ 3.5–3.7 ppm for -OCH₂CH₂CH₂Br) and <sup>19</sup>F NMR (δ -60 to -65 ppm for -CF₃) .
  • GC-MS : Monitor purity (>95%) and detect side products (e.g., debrominated derivatives) .
  • Elemental Analysis : Match experimental C/H/Br/F ratios to theoretical values .

Advanced Research Questions

Q. What crystallographic challenges arise in resolving the structure of this compound, and how are they addressed?

The compound’s flexible propoxy chain and heavy bromine atom complicate X-ray diffraction. Strategies include:

  • Cryocrystallography : Collect data at 100 K to reduce thermal motion .
  • SHELX Refinement : Use SHELXL for heavy-atom parameterization and disorder modeling (e.g., propoxy chain conformers) .
  • Twinned Data : Apply twin-law corrections in SHELXPRO for overlapping reflections .

Q. How do electronic effects of the trifluoromethyl group influence the compound’s reactivity in nucleophilic substitutions?

The -CF₃ group is strongly electron-withdrawing, activating the benzene ring toward electrophilic attack but deactivating the propoxy chain. Key observations:

  • SN2 Reactivity : The terminal bromine undergoes substitution with nucleophiles (e.g., amines, thiols) at 50–70°C in polar aprotic solvents (DMF, DMSO) .
  • Competing Pathways : Steric hindrance from -CF₃ can lead to byproducts (e.g., elimination to allyl ethers) unless base strength is moderated .

Q. What contradictions exist in reported biological activity data, and how can they be resolved?

Discrepancies in IC₅₀ values (e.g., enzyme inhibition studies) may arise from:

  • Solubility Variability : The compound’s lipophilicity (logP ≈ 3.2) necessitates standardized DMSO stock solutions (<1% v/v in assays) .
  • Metabolic Instability : Fluorine metabolism by CYP450 enzymes can produce variable in vivo/in vitro results. Use deuterated analogs or co-administer metabolic inhibitors .

Q. What computational methods predict the compound’s binding affinity to biological targets?

  • Docking Studies : AutoDock Vina or Schrödinger Suite for preliminary screening against kinases or GPCRs .
  • MD Simulations : GROMACS for assessing stability of ligand-protein complexes over 100-ns trajectories .
  • QSAR Models : Use Hammett constants (σmeta for -CF₃) to correlate substituent effects with activity .

Methodological Challenges and Solutions

Q. How can researchers mitigate halogen-bonding interference in spectroscopic analyses?

  • IR Spectroscopy : The C-Br stretch (~560 cm⁻¹) may overlap with aromatic C-F vibrations. Use attenuated total reflectance (ATR) mode for clearer resolution .
  • XPS : Deconvolute Br 3d peaks (binding energy ~70 eV) from F 1s signals .

Q. What strategies improve enantioselectivity in asymmetric syntheses using this compound?

  • Chiral Catalysts : Employ Jacobsen’s Mn-salen complexes for epoxidation of derived intermediates (ee >80%) .
  • Kinetic Resolution : Use lipases (e.g., CAL-B) to separate diastereomers during nucleophilic substitutions .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene
Reactant of Route 2
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1-(3-Bromopropoxy)-2-(trifluoromethyl)benzene

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